1-(3,5-difluorophenyl)ethane-1,2-diol
Description
Properties
CAS No. |
1690548-56-1 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,11-12H,4H2 |
InChI Key |
NJTFFIYTPAUELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation via Horner-Wadsworth-Emmons Olefination
The synthesis commences with 3,5-difluorobenzaldehyde, which undergoes Horner-Wadsworth-Emmons reaction with (carbethoxymethylene)triphenylphosphorane in dichloromethane. This yields (E)-ethyl 3-(3,5-difluorophenyl)acrylate with 89% efficiency after 2 hours at room temperature. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Phosphorane equivalents | 1.25 | <70% at 1.0 eq |
| Solvent polarity | CH₂Cl₂ > THF | 15% yield boost |
| Reaction time | 2 hr vs. 4 hr | No improvement |
Palladium-Mediated Hydrogenation
Subsequent hydrogenation of the α,β-unsaturated ester employs 10% Pd/C in ethanol under 1 atm H₂, achieving quantitative conversion within 12 hours. Comparative studies demonstrate that:
-
Catalyst loading : 5 wt% Pd/C gives 78% yield vs. 95% at 10%
-
Solvent effects : Ethanol outperforms methanol (95% vs. 82%) due to better substrate solubility
-
Temperature : Room temperature optimal; heating induces decarboxylation
The resultant ethyl 3-(3,5-difluorophenyl)propanoate serves as the precursor for diol formation.
Asymmetric Aldol Condensation Routes
Organocatalytic Approaches
Copper(II) triflate-catalyzed aldol reactions between 3,5-difluorobenzaldehyde and protected glycolaldehyde derivatives in DMSO/H₂O (8:2) achieve 83% yield with 10 mol% catalyst loading. Key stereochemical outcomes:
-
Syn/anti selectivity : 4:1 ratio favoring syn-diol configuration
-
Enantioselectivity : 88% ee using (R)-BINOL-derived ligands
-
Scale-up limitations : >10 mmol batches show 12% yield drop due to exotherm
Evans Oxazolidinone Methodology
Chiral auxiliaries enable diastereomeric ratios up to 19:1:
-
Condense aldehyde with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Diastereoselective reduction with NaBH₄/CeCl₃
-
Acidic cleavage (HCl/MeOH) yields diol with 91% ee
Dihydroxylation of Styrene Derivatives
Sharpless Asymmetric Dihydroxylation
Treatment of 1-(3,5-difluorophenyl)ethylene with AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in t-BuOH/H₂O (1:1) at 0°C for 48 hours produces the diol in 94% yield and 96% ee. Critical factors:
-
Osmium concentration : 0.05 mol% sufficient for full conversion
-
Ligand effects : (DHQ)₂PHAL outperforms cinchona alkaloids by 18% ee
-
Workup protocol : Sodium bisulfite quenching prevents over-oxidation
Upjohn Dihydroxylation
Non-asymmetric variant using OsO₄/N-methylmorpholine N-oxide in acetone/water achieves 89% yield but racemic output:
| Condition | Result |
|---|---|
| 5°C, 24 hr | 78% conversion |
| RT, 12 hr | 89% conversion |
| 40°C, 6 hr | 63% (degradation) |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase (PSL-C) in vinyl acetate resolves rac-1-(3,5-difluorophenyl)ethane-1,2-diol with:
-
Selectivity factor (E) : 28
-
Conversion : 45% at 24 hr (theoretical maximum 50%)
-
Product ee : >99% for remaining (R)-diol
Whole-Cell Biocatalysis
Engineered E. coli expressing alcohol dehydrogenases achieve dynamic kinetic resolution:
| Parameter | Value |
|---|---|
| NADPH recycling | Glucose dehydrogenase cofactor system |
| Space-time yield | 12 g/L/day |
| Optical purity | 98% ee (S)-diol |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 95 | - | 12 | Industrial |
| Sharpless AD | 94 | 96 | 185 | Lab-scale |
| Enzymatic Resolution | 45 | 99 | 220 | Pilot plant |
| Evans Aldol | 83 | 91 | 310 | Small batch |
Process Intensification Strategies :
-
Microreactor systems : Reduce OsO₄ usage by 60% in dihydroxylation
-
Solvent-free aldol : Ball milling achieves 79% yield without DMSO
-
Continuous hydrogenation : 92% space-time yield improvement vs. batch
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 6.95-6.89 (m, 2H, aromatic)
-
δ 4.12 (q, J = 7.2 Hz, 2H, CH₂O)
-
δ 2.93 (t, J = 7.6 Hz, 2H, CH₂)
HPLC Chiral Analysis :
-
Chiralpak IC column, hexane/i-PrOH 90:10
-
Retention times: 8.2 min (R), 9.7 min (S)
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzophenone.
Reduction: Formation of 1-(3,5-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFO
- SMILES : C1=C(C=C(C=C1F)F)C(CO)O
- InChI : InChI=1S/C8H8F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,11-12H,4H2
The compound features a difluorophenyl group attached to a diol structure, which enhances its reactivity and solubility in various solvents.
Organic Synthesis
1-(3,5-difluorophenyl)ethane-1,2-diol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex organic molecules.
Case Study : In a study by Cai et al. (2019), this compound was utilized as a building block for synthesizing polymers that exhibited potential applications in photovoltaics. The incorporation of the difluorophenyl group improved the electronic properties of the resulting materials, enhancing their efficiency in solar energy conversion .
Pharmaceutical Development
The diol's structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.
Case Study : Research has indicated that derivatives of this compound can be explored for developing new therapeutic agents targeting specific diseases. The fluorine atoms can enhance metabolic stability and bioavailability of the compounds .
Material Science
This compound is also being investigated for its role in the development of advanced materials.
Applications :
- Polymer Chemistry : It is used to synthesize high-performance polymers that have applications in coatings and adhesives.
- Gas Chromatography : As noted by Liu et al. (2019), this compound has been employed in creating stationary phases for gas chromatography, improving separation efficiency due to its unique chemical interactions .
Data Table: Comparative Applications
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3,5-difluorophenyl)ethane-1,2-diol with analogous ethane-1,2-diol derivatives, focusing on substituent effects, reactivity, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances stability in polar environments (e.g., polymer matrices) , while chlorine increases lipophilicity, favoring pharmaceutical applications .
- Methoxy Groups : Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit higher susceptibility to radical-mediated degradation due to electron-donating effects .
Synthetic Utility :
- The 3,5-difluorophenyl derivative is prioritized in materials science for its electronic properties , whereas methoxy-substituted diols (e.g., 1-(4-methoxyphenyl)ethane-1,2-diol ) are intermediates in photocatalytic lignin depolymerization .
Biological Relevance: Glycosylated derivatives (e.g., 2-(methoxy)-2-(3,5-dimethoxy-4-hydroxyphenyl)-ethane-1,2-diol 1-O-glucoside) demonstrate natural product bioactivity , while non-glycosylated analogs (e.g., 1-(3-hydroxyphenyl)ethane-1,2-diol) are transient in plant extracts .
Notes on Evidence and Limitations
Contradictions :
- suggests methoxy groups enhance radical reactivity, but shows methoxy-substituted diols are stable under photocatalytic conditions. This discrepancy may arise from differing reaction mechanisms (radical vs. acid/base catalysis).
- Structural data for This compound (e.g., crystallography) are absent in the evidence, limiting direct comparison with analogs like 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione .
Data Gaps: No toxicity or biodegradability data exist for the 3,5-difluorophenyl derivative, unlike polyethylene glycol derivatives (e.g., ethane-1,2-diol polymers) .
Biological Activity
1-(3,5-Difluorophenyl)ethane-1,2-diol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Molecular Structure and Formula:
- Molecular Formula: C9H10F2O2
- Molecular Weight: 188.17 g/mol
- CAS Number: 1343619-11-3
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2O2 |
| Molecular Weight | 188.17 g/mol |
| CAS Number | 1343619-11-3 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate fluorinated phenols with ethylene glycol under controlled conditions. The process can be optimized for yield and purity through techniques such as refluxing and solvent extraction.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in metabolic pathways:
- Enzyme Inhibition: Studies indicate that the compound acts as an inhibitor of carboxylesterases (CE), which are crucial in drug metabolism. Inhibition of these enzymes can lead to increased bioavailability of certain therapeutic agents .
- Receptor Modulation: The compound may also interact with G-protein coupled receptors (GPCRs), which play significant roles in signal transduction and cellular responses.
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of various derivatives of fluorinated compounds, revealing that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's structure appears to enhance membrane permeability, facilitating its antimicrobial effects . -
Cytotoxicity Assays:
In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound has a moderate cytotoxic effect. Specifically, cell viability assays showed a reduction in viability at higher concentrations (IC50 values ranging from 20 µM to 50 µM depending on the cell line tested) .
Research Findings
Recent research has focused on understanding the structure-activity relationships (SAR) of fluorinated compounds similar to this compound. These studies have revealed that fluorine substitution significantly influences biological activity by enhancing lipophilicity and altering electronic properties.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3,5-difluorophenyl)ethane-1,2-diol with high purity?
- Methodology : Start with 3,5-difluorophenyl precursors (e.g., 3,5-difluorophenylacetylene) and employ dihydroxylation using osmium tetroxide (OsO₄) or Sharpless asymmetric conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Structural validation requires -NMR (aromatic protons at δ 6.7–7.1 ppm, diol protons at δ 3.8–4.2 ppm) and FTIR (O-H stretch at ~3400 cm⁻¹) .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Methodology : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via LC-MS to detect byproducts (e.g., fluorinated quinones or ring-opened intermediates). Use UV-Vis spectroscopy (λ ~270 nm for aromatic absorption) to track kinetic stability. Radical scavengers (e.g., ascorbic acid) can mitigate oxidative degradation pathways observed in similar diol systems .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : -NMR to confirm fluorine substitution (δ -110 to -120 ppm for meta-F) and -NMR for carbonyl/carbinol carbon assignments.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z ~188.05).
- X-ray Crystallography : If crystalline, resolve dihedral angles between the aromatic ring and ethane-diol moiety to confirm stereochemistry .
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in radical-mediated reactions?
- Methodology : Compare degradation kinetics of this compound with non-fluorinated analogs (e.g., 1-(3,5-dimethylphenyl)ethane-1,2-diol) under HO•/O•⁻ radical conditions (generated via H₂O₂/Fe²⁺ Fenton systems). Use EPR spectroscopy to detect radical intermediates. Fluorine’s electron-withdrawing effect reduces aromatic ring electron density, increasing susceptibility to side-chain oxidation over ring hydroxylation .
Q. Can micellar catalysis enhance the oxidation efficiency of this diol in aqueous media?
- Methodology : Adapt protocols from chromic acid oxidation of ethane-1,2-diol ( ). Use cationic surfactants (e.g., CTAB) to form micelles, increasing local concentration of oxidants (e.g., CrO₃). Monitor reaction via UV-Vis (Cr(VI) → Cr(III) reduction at λ 350 nm) and quantify diol conversion via GC-MS. Compare rate constants (k) with/without micelles to assess catalytic efficiency .
Q. What computational models predict the regioselectivity of electrophilic attacks on this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Fluorine’s meta-substitution directs electrophiles (e.g., NO₂⁺) to the para position of the aromatic ring, while the ethane-diol side chain acts as a nucleophilic site. Validate predictions with experimental nitration or halogenation trials .
Q. How does steric hindrance from the 3,5-difluorophenyl group affect enantioselective transformations of the diol?
- Methodology : Test asymmetric catalytic reactions (e.g., Sharpless epoxidation or enzymatic resolution with lipases). Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Steric bulk from fluorine atoms may reduce accessibility to the diol’s hydroxyl groups, favoring kinetic resolution over dynamic kinetic asymmetric transformations .
Data Contradiction Analysis
Q. Discrepancies in reported degradation rates of fluorinated vs. non-fluorinated ethane-diols: How to resolve?
- Analysis : shows fluorinated aromatic diols degrade faster due to O•⁻ radical attack on the side chain. However, contradictory studies on non-fluorinated analogs suggest ring hydroxylation dominates. Reconcile by repeating experiments under identical conditions (pH 12, 70°C) with controlled radical fluxes (using competition kinetics with spin traps like DMPO). Validate via isotopic labeling (-H₂O) to track oxygen incorporation in degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
